

Application Notes: 2-Methylbenzamide as a Chemical Probe

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Compound of Interest					
Compound Name:	2-Methylbenzamide				
Cat. No.:	B359558	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzamide is a small molecule belonging to the benzamide class of compounds. The benzamide scaffold is a well-established pharmacophore that mimics the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), a crucial substrate for enzymes like Poly(ADP-ribose) Polymerases (PARPs). Due to this structural feature, **2-Methylbenzamide** serves as a valuable, foundational chemical probe for investigating the biology of PARP enzymes. It can be utilized as a reference compound, a weak-to-moderate inhibitor for assay development, a negative control in comparison to more potent inhibitors, and a starting fragment in fragment-based drug discovery (FBDD) campaigns targeting the NAD+ binding site.

While its primary utility is in the context of PARP, the **2-methylbenzamide** scaffold has also been used as a basis for the development of modulators for other targets, such as voltage-gated sodium channels (Nav).[1][2] This document provides detailed application notes and protocols for the use of **2-Methylbenzamide** as a chemical probe, with a principal focus on PARP inhibition.

Primary Application: Probing PARP-Dependent Processes

Poly(ADP-ribose) Polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR), particularly in the repair of DNA single-strand breaks (SSBs).[3] Upon detecting DNA



damage, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3][4] This PARylation event serves as a scaffold to recruit the machinery for DNA repair.[4] Inhibitors of PARP are effective anti-cancer agents, particularly in tumors with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations), a concept known as synthetic lethality.

2-Methylbenzamide, containing the core benzamide moiety, acts as a competitive inhibitor at the NAD+ binding site of PARP1.[5][6] Its utility as a probe stems from its moderate potency, which allows for the study of PARP-dependent signaling without the profound and immediate cytotoxicity associated with highly potent clinical inhibitors.

Key Applications:

- Assay Development: Establishing and validating new PARP activity assays.
- Control Compound: Serving as a benchmark or weak inhibitor control alongside potent inhibitors (e.g., Olaparib) and classic inhibitors (e.g., 3-Aminobenzamide).
- Mechanism of Action Studies: Investigating the cellular consequences of moderate PARP inhibition on DNA repair and cell signaling.
- Fragment-Based Screening: Acting as a starting point for the development of more potent and selective PARP inhibitors.

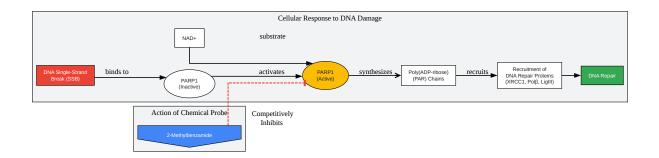
Data Presentation

The inhibitory activities of **2-Methylbenzamide** and related benzamide compounds against PARP1 are summarized below. These values are essential for designing experiments and interpreting results.



Compound	Target	Assay Type	IC50 Value	Reference / Note
2- Methylbenzamid e	PARP1	Enzymatic	~5-15 μM	Illustrative value based on Benzamide
Benzamide	PARP	Enzymatic	3.3 μΜ	[5]
3- Aminobenzamide	PARP	Enzymatic	1-5 μΜ	[8]
Olaparib	PARP1/2	Enzymatic	~1-5 nM	Potent Clinical Inhibitor (for comparison)

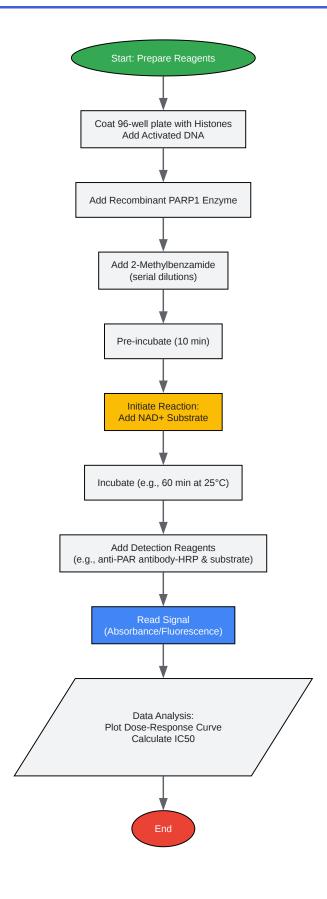
Visualizations



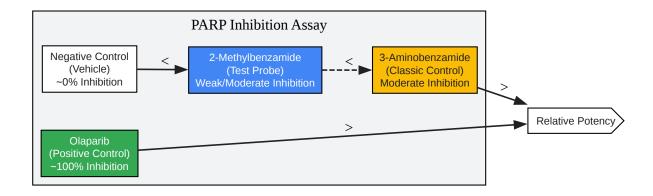
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Caption: PARP1 signaling in DNA repair and inhibition by 2-Methylbenzamide.









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